molecular formula C13H19ClN2O2 B4475465 1-(4-Chlorophenyl)-3-[3-(propan-2-yloxy)propyl]urea

1-(4-Chlorophenyl)-3-[3-(propan-2-yloxy)propyl]urea

Cat. No.: B4475465
M. Wt: 270.75 g/mol
InChI Key: UIMARVZLXYKSLY-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[3-(propan-2-yloxy)propyl]urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a chlorophenyl group and a propan-2-yloxypropyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[3-(propan-2-yloxy)propyl]urea typically involves the reaction of 4-chloroaniline with an isocyanate derivative. The reaction conditions often include:

    Solvent: Common solvents like dichloromethane or toluene.

    Temperature: Moderate temperatures, usually around 25-50°C.

    Catalysts: Sometimes, catalysts like triethylamine are used to facilitate the reaction.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques like continuous flow reactors and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[3-(propan-2-yloxy)propyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May be studied for its biological activity and interactions with enzymes.

    Medicine: Potential use in drug development for its pharmacological properties.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[3-(propan-2-yloxy)propyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-[3-(propan-2-yloxy)propyl]thiourea: Similar structure but with a sulfur atom replacing the oxygen.

    1-(4-Chlorophenyl)-3-[3-(propan-2-yloxy)propyl]carbamate: Similar structure but with a carbamate group.

Uniqueness

1-(4-Chlorophenyl)-3-[3-(propan-2-yloxy)propyl]urea is unique due to its specific combination of functional groups, which may impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(3-propan-2-yloxypropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2/c1-10(2)18-9-3-8-15-13(17)16-12-6-4-11(14)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMARVZLXYKSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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